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2-[(2-Methylcyclohexyl)oxy]acetic

acid

CAS No.: 519050-83-0

Cat. No.: B3384024

Get Quote

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Compound Focus: 2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS: 519050-83-0)[1][2]

Introduction and Mechanistic Insights
In the landscape of organic synthesis and chemical biology, 2-[(2-
Methylcyclohexyl)oxy]acetic acid serves as a highly versatile building block[1]. Structurally, it

is characterized by a polar carboxylic acid head and a lipophilic 2-methylcyclohexyl tail,

connected via a stable ether linkage. This amphiphilic duality makes it an excellent candidate

for modifying the pharmacokinetic properties of active pharmaceutical ingredients (APIs),

enhancing both membrane permeability and target binding affinity[1].
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Working with this compound—both in its synthesis and downstream application—requires

careful consideration of its stereoelectronic properties:

Synthesis via Williamson Etherification: The precursor, 2-methylcyclohexanol, is a secondary

alcohol with significant steric bulk introduced by the adjacent methyl group. Attempting

etherification with weak bases (e.g., K2​CO3​) or poor electrophiles (e.g., ethyl chloroacetate)

typically results in poor yields due to competing E2 elimination or unreacted starting

material[3]. Causality: To force the SN​2 pathway, a strong, non-nucleophilic base like Sodium

Hydride (NaH) is required to quantitatively generate the alkoxide. Furthermore, ethyl

bromoacetate must be used instead of chloroacetate; the superior leaving-group ability of the

bromide ion compensates for the steric hindrance of the nucleophile[4].

Downstream Amidation: When coupling 2-[(2-Methylcyclohexyl)oxy]acetic acid to target

amines, the bulky cycloalkane ring can adopt conformations that sterically shield the

carboxylate. Causality: Standard carbodiimides (like EDC) may suffer from slow kinetics and

rearrangement to inactive N-acylureas. Utilizing HATU in the presence of DIPEA generates a

highly reactive HOAt-ester intermediate. The nitrogen atom in the pyridine ring of HOAt

provides an internal hydrogen bond that stabilizes the transition state, driving the amidation

forward even with weakly nucleophilic amines[4][5].

Workflow Visualization
The following diagram illustrates the self-validating synthetic loop, from the generation of the

building block to its functionalization into an amide derivative.
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Workflow for the synthesis and functionalization of 2-[(2-Methylcyclohexyl)oxy]acetic acid.
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Quantitative Data Summary
The tables below summarize the optimized parameters for both the synthesis of the oxyacetic

acid core and its subsequent HATU-mediated coupling.

Table 1: Optimization of Williamson Ether Synthesis Conditions

Base Solvent
Electroph
ile

Temp (°C) Time (h) Yield (%)
Observati
on

K2​CO3​ DMF

Ethyl

chloroacet

ate

80 24 < 15%

Mostly

unreacted

starting

material.

NaH THF

Ethyl

chloroacet

ate

65 16 45%

Sluggish

SN​2 ; trace

elimination.

NaH THF/DMF

Ethyl

bromoacet

ate

0 to 25 12 > 85%

Optimal;

rapid

conversion,

clean

profile.

Table 2: Standardized Stoichiometry for HATU Amidation

Reagent Role Equivalents Concentration

2-[(2-

Methylcyclohexyl)oxy]

acetic acid

Electrophile Precursor 1.0 eq 0.1 - 0.2 M

Target Amine (

R−NH2​)
Nucleophile 1.1 - 1.2 eq -

HATU Coupling Agent 1.2 eq -

DIPEA
Base / Acid

Scavenger
3.0 eq -
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Experimental Protocols
Protocol A: Synthesis of 2-[(2-
Methylcyclohexyl)oxy]acetic acid
This protocol describes the two-step synthesis (alkylation followed by saponification) to yield

the free acid.[4][5]

Step 1: Alkylation (Formation of Ethyl 2-[(2-Methylcyclohexyl)oxy]acetate)

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a

nitrogen inlet. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) and wash

twice with anhydrous hexane to remove the oil. Decant the hexane carefully.

Alkoxide Generation: Suspend the washed NaH in anhydrous THF (0.5 M relative to the

alcohol). Cool the suspension to 0 °C using an ice-water bath.

Alcohol Addition: Dissolve 2-methylcyclohexanol (1.0 eq) in a minimal amount of anhydrous

THF. Add this solution dropwise to the NaH suspension over 15 minutes. Causality:

Dropwise addition controls the evolution of H2​gas and prevents thermal runaway. Stir at

room temperature for 1 hour to ensure complete deprotonation.

Electrophile Addition: Re-cool the reaction to 0 °C. Add ethyl bromoacetate (1.2 eq)

dropwise. Once added, allow the reaction to warm to room temperature and stir for 12 hours.

Validation & Workup: Monitor by TLC (Hexane/EtOAc 9:1). Once the alcohol is consumed,

quench the reaction carefully by adding saturated aqueous NH4​Cl at 0 °C. Extract the

aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine,

dry over anhydrous Na2​SO4​, filter, and concentrate under reduced pressure.

Step 2: Saponification (Formation of the Free Acid)

Hydrolysis: Dissolve the crude ethyl ester in a 1:1:1 mixture of THF/MeOH/ H2​O (0.2 M). Add

solid NaOH or LiOH· H2​O (3.0 eq).

Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (the ester spot

will disappear, and a baseline spot will form).
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Isolation: Concentrate the mixture to remove THF and MeOH. Dilute the remaining aqueous

layer with water and wash once with Diethyl Ether to remove unreacted organic impurities.

Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1M HCl.

The product will precipitate or form an oil.

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 × 50 mL). Wash with brine,

dry over Na2​SO4​, and concentrate to yield 2-[(2-Methylcyclohexyl)oxy]acetic acid as a

viscous oil or waxy solid.

Protocol B: HATU-Mediated Amide Coupling
This protocol outlines the coupling of the synthesized acid to a primary or secondary amine.[4]

[6]

Activation: In an oven-dried vial, dissolve 2-[(2-Methylcyclohexyl)oxy]acetic acid (1.0 eq)

in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

Pre-activation Phase: Stir the mixture at room temperature for 10 minutes. Causality: This

brief incubation allows for the complete formation of the active HOAt-ester, evidenced by a

slight yellowing of the solution.

Coupling: Add the target amine (1.1 eq). If the amine is a hydrochloride salt, add an

additional 1.0 eq of DIPEA.

Reaction: Stir at room temperature for 2–4 hours. The reaction is typically self-validating via

LC-MS or TLC (Hexane/EtOAc 1:1), showing the rapid disappearance of the activated ester

mass/spot.

Workup: Dilute the reaction with Ethyl Acetate (10 volumes). Wash sequentially with 1M HCl

(to remove unreacted amine and DIPEA), saturated NaHCO3​(to remove unreacted acid and

HOAt byproducts), and brine.

Purification: Dry the organic layer over Na2​SO4​, concentrate, and purify via flash column

chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure amide derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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